

Application Notes and Protocols for the Conjugation of IR-825 to Nanoparticles

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Compound of Interest

Compound Name: **IR-825**

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Introduction

The near-infrared (NIR) fluorescent dye **IR-825** is a valuable tool in preclinical research, particularly in the development of targeted drug delivery systems and diagnostic agents. Its spectral properties, with absorption and emission in the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it ideal for *in vivo* imaging. Covalently conjugating **IR-825** to nanoparticles (NPs) enhances its utility by improving its pharmacokinetic profile, enabling targeted delivery, and allowing for multimodal functionalities.

This document provides detailed protocols for two common and robust covalent conjugation strategies for attaching **IR-825** to the surface of various nanoparticles: Amine-Carboxyl Coupling using EDC/NHS chemistry and Maleimide-Thiol Chemistry. These methods are broadly applicable to a range of nanoparticle platforms, including polymeric nanoparticles, gold nanoparticles, and liposomes.

Key Conjugation Chemistries

Amine-Carboxyl Coupling via EDC/NHS Chemistry

This is one of the most widely used bioconjugation methods. It forms a stable amide bond between a carboxyl group (-COOH) on the nanoparticle (or the dye) and a primary amine (-NH2) on the corresponding conjugation partner. The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-

soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine. However, the addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which improves the efficiency of the conjugation reaction, especially in aqueous solutions.

Maleimide-Thiol Chemistry

This "click chemistry" approach involves the reaction between a maleimide group and a sulfhydryl (thiol, -SH) group. This reaction is highly specific and proceeds rapidly at physiological pH (6.5-7.5) to form a stable thioether bond. This method is particularly useful for conjugating thiol-containing biomolecules like peptides or antibodies, or for nanoparticles that have been functionalized with either maleimide or thiol groups.

Experimental Protocols

Protocol 1: Amine-Carboxyl Coupling of IR-825 to Carboxylated Nanoparticles

This protocol describes the conjugation of an amine-functionalized **IR-825** derivative (IR825-NH₂) to nanoparticles with carboxyl groups on their surface (e.g., carboxylated polymeric nanoparticles, carboxyl-terminated PEGylated gold nanoparticles).

Materials:

- Carboxylated Nanoparticles (e.g., PLGA-COOH, AuNP-COOH)
- IR825-NH₂
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., centrifuge with appropriate centrifugal filters, size exclusion chromatography column)

Procedure:

- Nanoparticle Preparation:
 - Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
 - Vortex or sonicate briefly to ensure a homogenous dispersion.
- Activation of Carboxyl Groups:
 - Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.
 - Add EDC and Sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess is recommended.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
- Purification of Activated Nanoparticles:
 - Centrifuge the activated nanoparticle suspension to pellet the nanoparticles and remove excess EDC and Sulfo-NHS.
 - Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the washing step at least twice.
- Conjugation Reaction:
 - Dissolve IR825-NH₂ in a minimal amount of DMF or DMSO and then dilute in Coupling Buffer.

- Add the IR825-NH₂ solution to the washed, activated nanoparticles. The molar ratio of IR825-NH₂ to nanoparticles should be optimized based on the desired degree of labeling. A starting molar excess of 5:1 to 20:1 (dye to nanoparticle) is recommended.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

- Quenching of Unreacted Sites:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS-esters.
- Purification of **IR-825** Conjugated Nanoparticles:
 - Purify the conjugated nanoparticles from unreacted dye and byproducts by repeated centrifugation and resuspension in fresh Coupling Buffer or by size exclusion chromatography.
- Characterization and Storage:
 - Characterize the purified **IR-825**-nanoparticle conjugates using UV-Vis spectroscopy, fluorescence spectroscopy, and dynamic light scattering (DLS).
 - Store the final conjugate suspension at 4°C, protected from light.

Protocol 2: Maleimide-Thiol Conjugation of **IR-825** to Thiolated Nanoparticles

This protocol details the conjugation of a maleimide-functionalized **IR-825** derivative (**IR-825**-Maleimide) to nanoparticles bearing thiol groups.

Materials:

- Thiolated Nanoparticles (e.g., PLGA-PEG-SH, AuNP-SH)
- **IR-825**-Maleimide

- Conjugation Buffer: 1X PBS with 2 mM EDTA, pH 7.0-7.5 (degassed)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., centrifuge with appropriate centrifugal filters, size exclusion chromatography column)

Procedure:

- Nanoparticle and Dye Preparation:
 - Resuspend the thiolated nanoparticles in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
 - Dissolve **IR-825**-Maleimide in a minimal amount of anhydrous DMF or DMSO and then dilute in the Conjugation Buffer.
- Conjugation Reaction:
 - Add the **IR-825**-Maleimide solution to the thiolated nanoparticle suspension. The molar ratio of maleimide to thiol groups should be optimized, with a starting ratio of 2:1 to 5:1 often being effective.[1]
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
- Purification of **IR-825** Conjugated Nanoparticles:
 - Purify the conjugated nanoparticles from unreacted dye by repeated centrifugation and resuspension in fresh Conjugation Buffer or by size exclusion chromatography.
- Characterization and Storage:
 - Characterize the purified **IR-825**-nanoparticle conjugates using UV-Vis spectroscopy, fluorescence spectroscopy, and DLS.
 - Store the final conjugate suspension at 4°C, protected from light.

Data Presentation: Quantitative Parameters for Conjugation

The following tables summarize key quantitative parameters for the conjugation of dyes to nanoparticles, based on literature findings. These values can serve as a starting point for optimization.

Table 1: Amine-Carboxyl Coupling Parameters

Parameter	Nanoparticle Type	Dye/Molecule	Molar Ratio (EDC:NHS: Molecule)	Conjugation Efficiency/Load	Reference
Drug Loading Rate	Polymeric Micelles	IR825-NH2	Not specified	~21.0% (w/w)	[2]
Reactant Ratio	Carboxylated Gold NPs	Antibody	Varies, e.g., EDC/NHS in mg/mL	Not specified	[3]
Reactant Ratio	PLGA NPs	Antibody	5:1 (Maleimide:Thiol)	58 ± 12%	[1]

Table 2: Maleimide-Thiol Coupling Parameters

Parameter	Nanoparticle Type	Dye/Molecule	Molar Ratio (Maleimide: Thiol)	Conjugation Efficiency	Reference
Reactant Ratio	PLGA NPs	cRGDfK peptide	2:1	84 ± 4%	[1]
Reactant Ratio	PLGA NPs	11A4 nanobody	5:1	58 ± 12%	[1]
Antibody Loading	PLGA-PEG-Mal NPs	Thiolated Antibody	16:1 and 5:1	Tunable	[4]

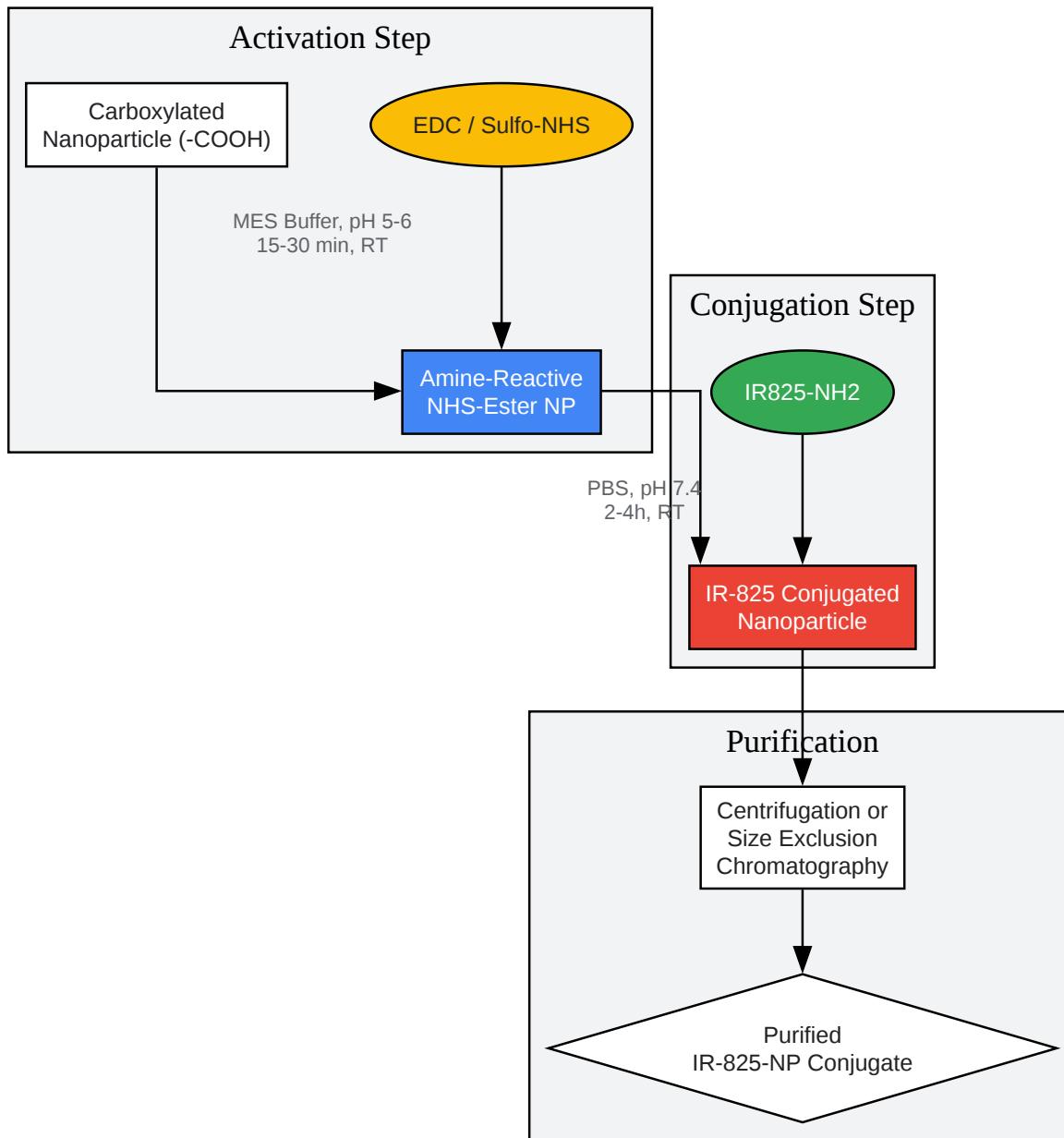
Characterization of IR-825-Nanoparticle Conjugates

Successful conjugation should be confirmed using a combination of techniques:

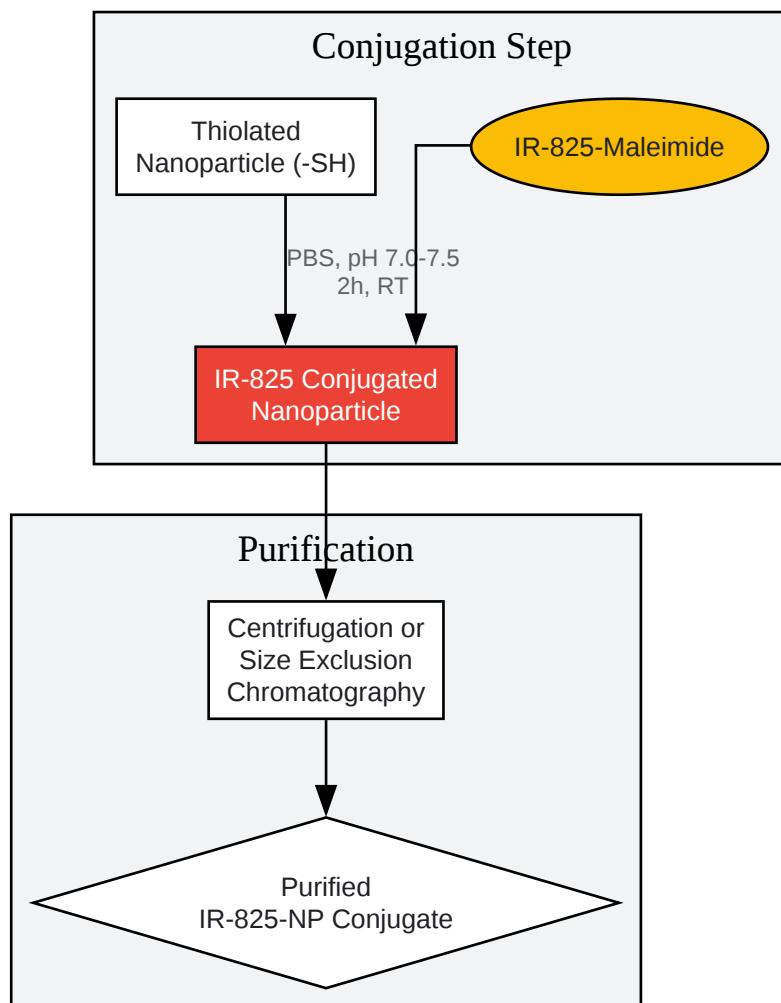
- UV-Visible Spectroscopy:
 - Purpose: To confirm the presence of **IR-825** on the nanoparticles and to quantify the dye concentration.
 - Procedure: Acquire the UV-Vis spectra of the nanoparticle suspension before and after conjugation, as well as the free **IR-825** dye.
 - Expected Results: The spectrum of the conjugated nanoparticles should exhibit the characteristic absorbance peak of **IR-825** (around 825 nm) in addition to any spectral features of the nanoparticle itself. A slight red-shift in the absorbance maximum of **IR-825** upon conjugation may be observed. The concentration of conjugated dye can be determined using a calibration curve of the free dye.
- Fluorescence Spectroscopy:
 - Purpose: To confirm that the conjugated **IR-825** retains its fluorescence properties.
 - Procedure: Excite the conjugated nanoparticle suspension at the absorbance maximum of **IR-825** and measure the emission spectrum.

- Expected Results: The conjugate should exhibit fluorescence emission at a wavelength characteristic of **IR-825** (typically >830 nm).[2] Changes in fluorescence intensity or quantum yield may occur upon conjugation.
- Dynamic Light Scattering (DLS):
 - Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation.
 - Procedure: Measure the size of the nanoparticles in a suitable buffer.
 - Expected Results: A slight increase in the hydrodynamic diameter of the nanoparticles is expected after conjugation of **IR-825**, confirming the addition of the dye molecules to the surface. The polydispersity index (PDI) should remain low, indicating that the conjugation process did not induce significant aggregation.
- Zeta Potential:
 - Purpose: To measure the surface charge of the nanoparticles.
 - Procedure: Determine the zeta potential of the nanoparticles before and after conjugation.
 - Expected Results: A change in the zeta potential is expected upon conjugation, reflecting the alteration of the nanoparticle's surface chemistry. For example, conjugating a positively charged dye to a negatively charged nanoparticle would result in a less negative or even positive zeta potential.

Mandatory Visualizations

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Caption: Workflow for Amine-Carboxyl Coupling of **IR-825**.



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